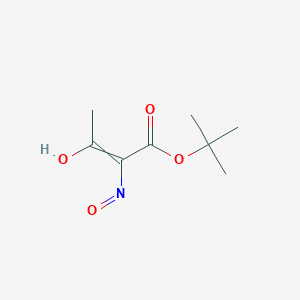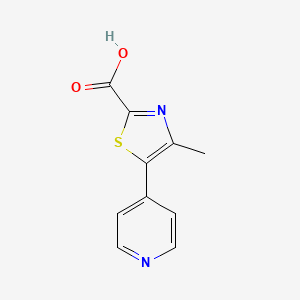
4-METHYL-5-(PYRIDIN-4-YL)-1,3-THIAZOLE-2-CARBOXYLIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-METHYL-5-(PYRIDIN-4-YL)-1,3-THIAZOLE-2-CARBOXYLIC ACID is a heterocyclic compound that contains both thiazole and pyridine rings. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-5-(PYRIDIN-4-YL)-1,3-THIAZOLE-2-CARBOXYLIC ACID typically involves the reaction of hydrazonoyl halides with appropriate precursors. One common method includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions often involve refluxing the mixture for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
4-METHYL-5-(PYRIDIN-4-YL)-1,3-THIAZOLE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases like potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole and pyridine derivatives.
科学的研究の応用
4-METHYL-5-(PYRIDIN-4-YL)-1,3-THIAZOLE-2-CARBOXYLIC ACID has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 4-METHYL-5-(PYRIDIN-4-YL)-1,3-THIAZOLE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Thiazole derivatives: Compounds like 2-Aminothiazole and 2-Methylthiazole share the thiazole ring structure.
Pyridine derivatives: Compounds such as 4-Pyridinecarboxylic acid and 2,6-Lutidine contain the pyridine ring.
Uniqueness
4-METHYL-5-(PYRIDIN-4-YL)-1,3-THIAZOLE-2-CARBOXYLIC ACID is unique due to the combination of both thiazole and pyridine rings in its structure.
特性
分子式 |
C10H8N2O2S |
|---|---|
分子量 |
220.25 g/mol |
IUPAC名 |
4-methyl-5-pyridin-4-yl-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2S/c1-6-8(7-2-4-11-5-3-7)15-9(12-6)10(13)14/h2-5H,1H3,(H,13,14) |
InChIキー |
HEOFSJSEPHESIY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)C(=O)O)C2=CC=NC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
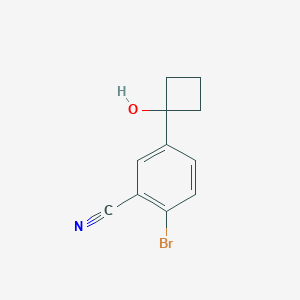
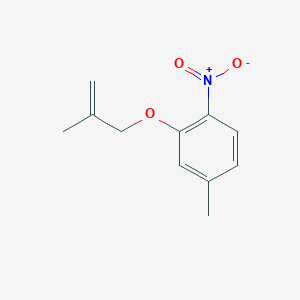
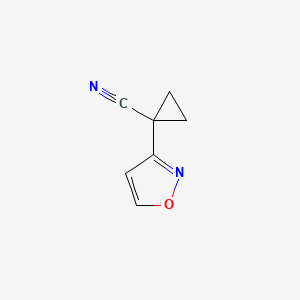
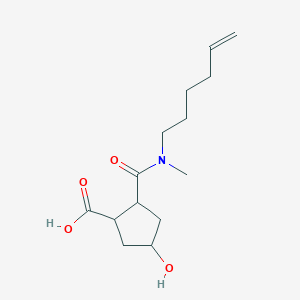
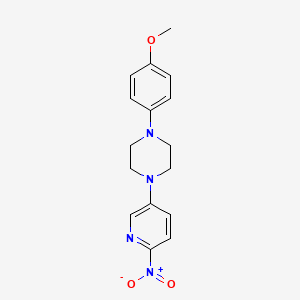
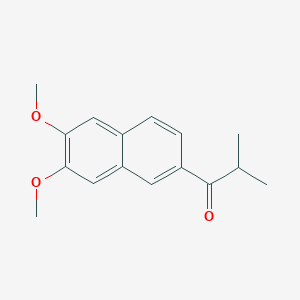
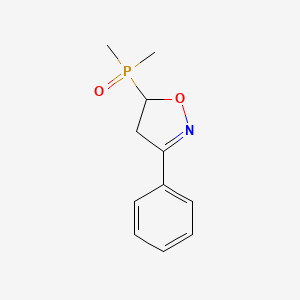
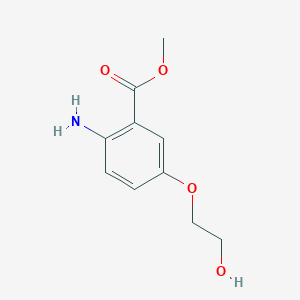
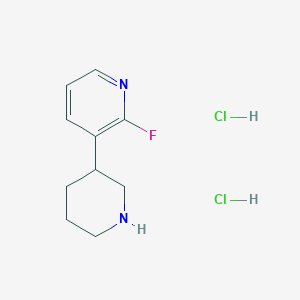
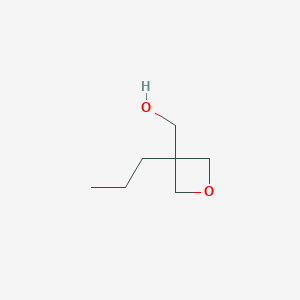
![(4-{[(Oxan-2-yl)oxy]methyl}phenyl)methanol](/img/structure/B8676191.png)
![3-(2,4-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B8676213.png)
